1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a cyano group, a cyclopentane ring, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the cyano and thiazole groups.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Methyl Cyanoacetate: Used in the synthesis of cyanoacetamide derivatives.
Ethyl Cyanoacetate: Another reagent used in the preparation of cyanoacetamide derivatives.
Major Products Formed
2-bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide: Formed through bromination.
Various Heterocyclic Compounds: Formed through condensation reactions involving the cyanoacetamide moiety.
Scientific Research Applications
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to its diverse biological activities . The cyano and carboxamide groups also contribute to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide is unique due to its combination of a cyano group, a cyclopentane ring, and a carboxamide group, which provides it with distinct chemical reactivity and biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
1-cyano-N-(4-methyl-1,3-thiazol-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H13N3OS/c1-8-6-16-10(13-8)14-9(15)11(7-12)4-2-3-5-11/h6H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
ZUNHBEJDMCAMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.